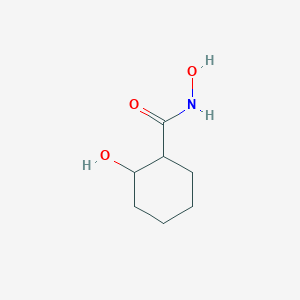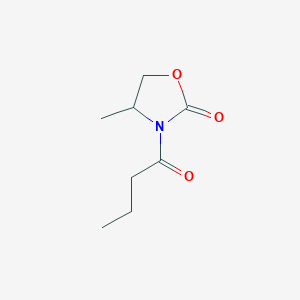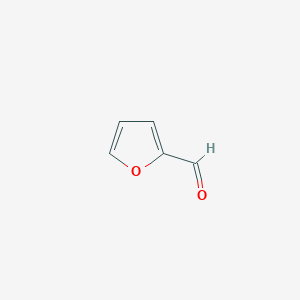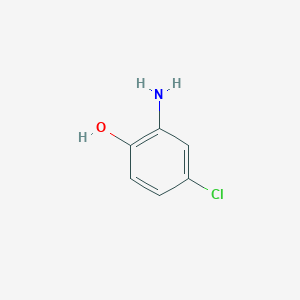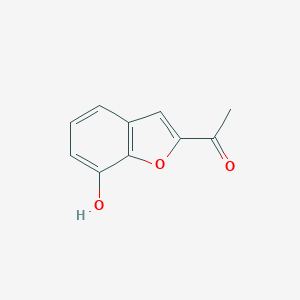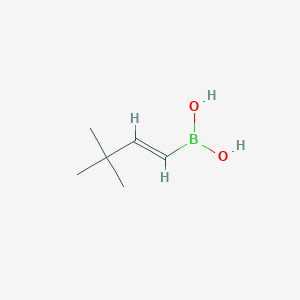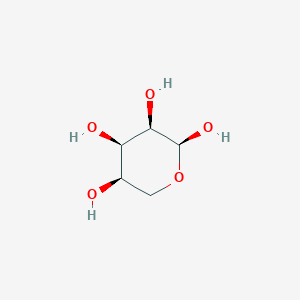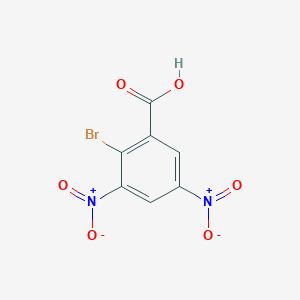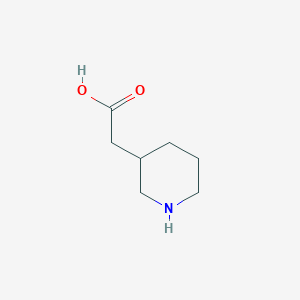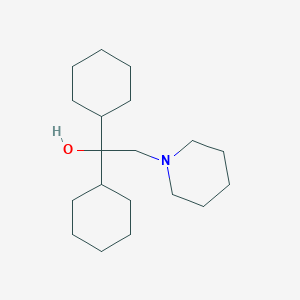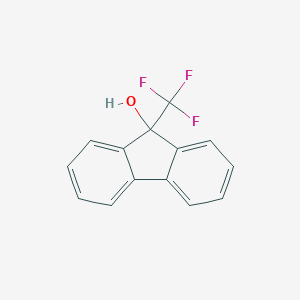
3-Propylpyrrolidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Propylpyrrolidine and its derivatives involves various strategies, including modification of the pyrrolidine ring, intramolecular and intermolecular cyclization of unsaturated acyclic precursors, and routes starting from corresponding succinic acids. Notably, optically active 3-ethyl and 3-n-propylpyrrolidine have been prepared through independent routes from their corresponding succinic acids, with the absolute configurations assigned through evaluation of the optical rotation and degree of racemization (Bettoni, Cellucci, & Berardi, 1980).
Molecular Structure Analysis
The molecular structure of 3-Propylpyrrolidine, like other pyrrolidines, features a five-membered ring with one nitrogen atom. The presence of the propyl group at the 3-position introduces specific steric and electronic effects that influence the compound's reactivity and physical properties. Structural investigations have been facilitated by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography, providing insights into the tautomerism and stereochemistry of 3-Propylpyrrolidine and related compounds (Nolte, Steyn, & Wessels, 1980).
Chemical Reactions and Properties
3-Propylpyrrolidine participates in various chemical reactions, showcasing its versatility as a synthetic intermediate. It has been used in the synthesis of dopaminergic agonists, illustrating its potential in creating compounds with specific biological activities (Crider, Hemdi, Hassan, & Fahn, 1984). Additionally, its reactivity has been explored in the synthesis of N-substituted-3-arylpyrrolidines, indicating its utility in targeting specific neurotransmitter receptors (Ahn et al., 1999).
Applications De Recherche Scientifique
Dopamine Autoreceptor Antagonists : 3-Arylpyrrolidines synthesized through palladium catalyzed arylation show promise as preferential dopamine autoreceptor antagonists. This finding is significant for potential treatments in dopaminergic systems (Sonesson et al., 1997).
Biophysical and Biomedical Research Applications : The preparation of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of carboxy-Proxyl, is crucial for creating stable spin labels and probes for biophysical and biomedical research (Dobrynin et al., 2021).
Dopaminergic Agonist : The compound 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide acts as a dopaminergic agonist with a longer duration of action than apomorphine, albeit with lower potency (Crider et al., 1984).
Serotonin 1A Receptor Ligands : N-[(N-saccharino)butyl]pyrrolidines have been identified as potent and selective serotonin 1A receptor ligands, potentially useful as antianxiety and antidepressant agents (Ahn et al., 1999).
Anticonvulsant Activity : Certain 3-aminopyrroles show significant anticonvulsant activity, blocking sodium channels in a frequency-dependent manner, with minimal neurotoxicity. This highlights their potential in treating convulsive disorders (Unverferth et al., 1998).
Neuroprotective Drugs : Activation of group-II metabotropic glutamate receptors by certain derivatives is sufficient to protect neurons from excitotoxic degeneration, suggesting their potential as neuroprotective drugs (Battaglia et al., 1998).
Synthesis of Melophlin Family : An efficient method for preparing 3-acyltetramic acids enables the synthesis of compounds like melophlin A, B, C, and G, demonstrating the versatility of 3-Propylpyrrolidine derivatives in chemical synthesis (Schobert & Jagusch, 2005).
Probing Intracellular Redox Status : The preferential reduction of nitroxides in tumors compared to normal tissue, as demonstrated with certain derivatives, offers a noninvasive method for assessing intracellular redox status, crucial in cancer research (Hyodo et al., 2006).
Safety And Hazards
The safety information for 3-Propylpyrrolidine indicates that it is dangerous. The hazard statements include H226, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Orientations Futures
Pyrrolidine, the core structure in 3-Propylpyrrolidine, is a versatile scaffold in drug discovery. It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the study of compounds like 3-Propylpyrrolidine could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
3-propylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-3-7-4-5-8-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKEXKTXWGBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505626 | |
| Record name | 3-Propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylpyrrolidine | |
CAS RN |
116632-47-4 | |
| Record name | 3-Propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



